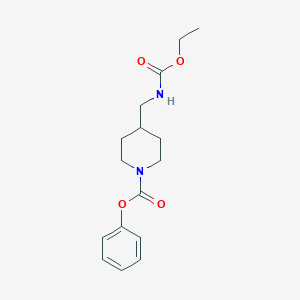

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[(ethoxycarbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-2-21-15(19)17-12-13-8-10-18(11-9-13)16(20)22-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUIQXRERAOSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate belongs to the class of organic compounds known as piperidinecarboxylic acids. These are compounds containing a piperidine ring which bears a carboxylic acid group

Mode of Action

Compounds of similar structure have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Biochemical Pathways

Compounds of similar structure have been used in the synthesis of fentanyl and its analogues, indicating potential involvement in opioid-related biochemical pathways.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, such as pethidine, are known to interact with various enzymes and proteins. They often act as opioid analgesics, interacting with kappa and mu-opioid receptors

Cellular Effects

Piperidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate is not well-established. Piperidine derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels

Biological Activity

Phenyl 4-(((ethoxycarbonyl)amino)methyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Detail |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 381722-48-1 |

| PubChem ID | 22321697 |

The structure includes a piperidine ring, which is crucial for its biological activity, as it facilitates interactions with biological targets.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism is vital in cancer therapeutics as it disrupts the mitotic spindle formation necessary for cell division. Specifically, these compounds bind to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC₅₀ (μM) | Activity Description |

|---|---|---|

| HeLa (Cervical) | 1.1 | High potency, selective for cancer cells |

| L1210 (Leukemia) | 2.8 | Effective in inhibiting proliferation |

| CEM (T-cell leukemia) | 2.3 | Significant growth inhibition |

These results indicate that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells, suggesting a favorable therapeutic index .

Case Studies

One notable case study involved the evaluation of a series of piperidine derivatives, including this compound), in a preclinical model of cancer. The study reported that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Toxicity and Selectivity

While the compound shows promising anticancer properties, its toxicity profile remains a critical area of investigation. Studies have indicated that at concentrations above 20 μM, there is minimal cytotoxicity towards normal cells, which is advantageous for its development as a therapeutic agent . Ongoing research aims to further elucidate the safety profile and optimize its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Substituent Variations at Piperidine Position 4

The 4-position of piperidine is a critical site for modulating biological activity and physicochemical properties.

Key Observations :

- Protected vs.

- Aromatic vs. Aliphatic Substituents: The ethoxycarbonylphenyl group in introduces aromaticity, which may enhance π-π interactions in target binding compared to the aliphatic aminomethyl group in the target compound .

Ester Group Variations on Piperidine Nitrogen

The ester group at the piperidine nitrogen influences lipophilicity and metabolic clearance.

Key Observations :

- Phenyl vs. Benzyl Esters : Phenyl esters (logP ~3.5 estimated) are more lipophilic than benzyl esters, favoring passive membrane diffusion .

- Steric Effects : The tert-butyl group in hinders enzymatic cleavage, extending half-life compared to smaller esters like ethyl .

Additional Functional Groups and Their Impact

Specialized functional groups introduce unique reactivity or targeting capabilities.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Notes:

- logP : Calculated using fragment-based methods (e.g., XLogP3).

- TPSA : Topological polar surface area, critical for predicting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.